2-[3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Baicalein 6-O-glucoside involves the glycosylation of baicalein. One common method is the reaction of baicalein with a glucosyl donor in the presence of a catalyst. The reaction typically occurs under mild conditions to preserve the integrity of the flavonoid structure .
Industrial Production Methods
Industrial production of Baicalein 6-O-glucoside can be achieved through biotransformation processes using microbial or enzymatic systems. These methods are preferred due to their specificity and efficiency in producing high yields of the desired glucoside .
Chemical Reactions Analysis
Types of Reactions
Baicalein 6-O-glucoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydroflavonoids.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonoids.
Substitution: Alkylated flavonoid derivatives.
Scientific Research Applications
Baicalein 6-O-glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of natural health products and supplements.
Mechanism of Action
Baicalein 6-O-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Properties: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Baicalein 6-O-glucoside can be compared with other similar flavonoid glucosides:
Baicalin: Another glucoside of baicalein, differing in the position of the glucosyl group.
Wogonoside: A glucoside of wogonin, another flavonoid found in Scutellaria baicalensis.
Scutellarin: A glucuronide of scutellarein, structurally similar but with a glucuronic acid moiety instead of glucose.
Baicalein 6-O-glucoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioactivity .
Properties
Molecular Formula |
C27H30O18 |
---|---|
Molecular Weight |
642.5 g/mol |
IUPAC Name |
2-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O18/c28-5-13-16(34)19(37)21(39)26(42-13)44-24-10(32)1-7(2-11(24)33)23-25(18(36)15-9(31)3-8(30)4-12(15)41-23)45-27-22(40)20(38)17(35)14(6-29)43-27/h1-4,13-14,16-17,19-22,26-35,37-40H,5-6H2 |
InChI Key |
LLVOJEYSNCNXJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)OC2C(C(C(C(O2)CO)O)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
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